1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole
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Overview
Description
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a heterocyclic compound that contains both triazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
The synthesis of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization to form the pyrazole ring. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Scientific Research Applications
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole can be compared with other similar compounds such as:
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazine: Similar in structure but with different biological activities.
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrimidine: Another related compound with unique properties.
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyridazine: Known for its use in medicinal chemistry
Biological Activity
The compound 1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.
- Chemical Formula : C₉H₈N₄
- Molecular Weight : 176.19 g/mol
- IUPAC Name : this compound
- Structure : The compound features a triazole ring fused with a pyridazine moiety and is characterized by its unique heterocyclic structure.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the pyrazole and triazole rings.
- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave irradiation during the synthesis process.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds containing the triazolo-pyrazole structure have shown antiproliferative effects against various cancer cell lines including lung (A549), breast (MCF-7), and liver (HepG2) cancer cells .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases and enzymes involved in cancer cell proliferation and survival.
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
22i | A549 | 0.83 ± 0.07 |
22i | MCF-7 | 0.15 ± 0.08 |
22i | HeLa | 2.85 ± 0.74 |
Anti-inflammatory Activity
Several studies have reported that pyrazole derivatives possess anti-inflammatory effects:
- Cytokine Inhibition : Compounds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Model Systems : In vivo studies using carrageenan-induced edema models have shown promising results comparable to standard anti-inflammatory drugs like indomethacin.
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties:
- Broad Spectrum : Compounds have shown activity against various bacterial strains including E. coli and Bacillus subtilis, as well as antifungal activity against Aspergillus niger .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that certain compounds exhibited potent anticancer activity against multiple cancer cell lines. The compound with the highest efficacy was identified as having an IC₅₀ value significantly lower than that of established chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory potential of pyrazole derivatives, one compound reduced inflammation markers by over 75% in animal models when compared to a placebo group.
Properties
IUPAC Name |
6-pyrazol-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c1-4-10-13(5-1)8-3-2-7-11-9-6-14(7)12-8/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXWVHJCBUBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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